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5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

c-MET Kinase Inhibition Binding Affinity

Sourcing a well-characterized c-MET reference inhibitor with confirmed biochemical and cellular activity is challenging. This compound (CAS 1137475-61-6) is a validated Type I c-MET inhibitor (Ki=7 nM) that suppresses c-MET autophosphorylation in A549 cells (IC50=14 nM). Its low MW (241.26 Da) minimizes non-specific binding. Ideal for kinase selectivity panels, SPR/ITC binding studies, and cellular pathway analysis. Available in high purity (≥95%) for immediate research use.

Molecular Formula C11H11N7
Molecular Weight 241.25 g/mol
Cat. No. B11870377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Molecular FormulaC11H11N7
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=C1N)NC2=NC=C(N=C2)C#N
InChIInChI=1S/C11H11N7/c1-14-9-2-10(17-5-8(9)13)18-11-6-15-7(3-12)4-16-11/h2,4-6H,13H2,1H3,(H2,14,16,17,18)
InChIKeyBCOAZQZWGJZXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual c-MET/CHK1 Kinase Inhibitor Probe


5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-61-6, MW 241.26, C₁₁H₁₁N₇) is a heterocyclic small molecule belonging to the aminopyridine–aminopyrazine biheteroaryl class [1]. The compound is primarily cited in patent literature as a protein kinase inhibitor chemotype, with reported inhibitory activity against both the hepatocyte growth factor receptor (c-MET) and checkpoint kinase 1 (CHK1) [2][3]. Its relatively low molecular weight and distinct 5-amino-4-(methylamino)pyridin-2-yl substitution pattern position it as a fragment-like starting point or an early-generation tool compound within broader kinase inhibitor discovery programs originating from Sugen, Inc. and Cancer Research Technology Limited [2][4].

Chemotype Aminopyridine–aminopyrazine biheteroaryl kinase inhibitor
Target context Dual c-MET / CHK1 inhibition study fit
Stage Fragment-like tool compound; early SAR starting point
Origin Sugen / Cancer Research Technology patent chemotype

Why This Compound Cannot Be Replaced by Analogs


Substituting 5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile with a seemingly similar aminopyridine-aminopyrazine analog is not straightforward, because minor structural changes drastically alter kinase selectivity and cellular potency. The addition of a 3-alkoxyamino substituent on the pyrazine core, as in the clinical development candidate CCT244747, increases CHK1 affinity by over an order of magnitude (IC₅₀ ~8 nM) and critically bestows oral bioavailability that the parent scaffold lacks [1]. Conversely, removing the pyridine 5-amino group or replacing the methylamino substituent can shift the inhibition profile from CHK1 toward other kinases such as VEGFR-2 or c-MET, as evidenced by the broad patent claims covering this chemotype [2][3]. Therefore, the unsubstituted 3-position and the precise 5-amino-4-(methylamino) motif define a unique chemical space that cannot be replicated by the more advanced, substituted analogs or the regioisomeric pyridine variants.

This Compound
Unsubstituted pyrazine 3-position; Type I hinge-binding scaffold with dual c-MET/CHK1 activity
vs.
3-Alkoxyamino Analogs (e.g., CCT244747)
3-substitution may enhance CHK1 affinity and oral exposure; unsubstituted scaffold may not replicate in vivo PK
This Compound
5-Amino-4-(methylamino)pyridin-2-yl motif intact; dual c-MET/CHK1 polypharmacology
vs.
Selective CHK1 Inhibitors (Prexasertib, CCT245737)
CHK1-selective chemotypes may lack c-MET activity; kinase selectivity profile may differ substantially
This Compound
Fragment-like MW (~241 Da); high ligand efficiency for kinase hinge binding
vs.
Drug-Sized c-MET/CHK1 Inhibitors
Larger inhibitors may occupy additional pockets; scaffold growth may shift selectivity and ADME properties

Quantitative Evidence vs. Analogs


c-MET Binding Affinity vs. Clinical Inhibitors

The target compound demonstrates competitive inhibition of the recombinant human c-MET kinase domain (amino acids 974–1390) with a Ki of 7 nM, measured by spectrophotometry [1]. This affinity positions it within the same order of magnitude as the clinically evaluated Type I c-MET inhibitor PF-04217903 (Ki ≈ 4.4 nM) and approximately 7-fold more potent than the multi-targeted clinical analog Crizotinib (c-MET Ki ≈ 48 nM) [2]. The data indicate that the target compound serves as a potent c-MET hinge-binding scaffold comparable to advanced clinical leads, but without the elaborated substituents that drive polypharmacology.

c-MET Binding Affinity
Cross-study comparable
Ki = 7 nM (c-MET 974–1390 aa)
Comparable to PF-04217903 (Ki ≈ 4.4 nM); reported higher affinity than Crizotinib (Ki ≈ 48 nM) in cross-study comparison
Supports c-MET hinge-binding pharmacophore studies
c-MET Kinase Inhibition Binding Affinity

Cellular c-MET Autophosphorylation Inhibition

In human A549 non-small cell lung carcinoma cells, the target compound inhibits c-MET autophosphorylation with an IC₅₀ of 14 nM after 1-hour treatment, as quantified by ELISA [1]. For comparison, the clinical c-MET/ALK inhibitor Crizotinib achieves a cellular IC₅₀ of approximately 5–10 nM in similar A549 assays, while the selective c-MET inhibitor SGX-523 reportedly achieves an IC₅₀ of ~12 nM [2]. This demonstrates that the target compound possesses cellular target engagement potency comparable to far more structurally complex inhibitors, making it a cost-effective and synthetically accessible starting point for cellular proof-of-concept studies.

Cellular Target Engagement
Cross-study comparable
IC₅₀ = 14 nM (A549, c-MET autophosphorylation, ELISA)
Within ~2-fold of Crizotinib (IC₅₀ 5–10 nM) and SGX-523 (IC₅₀ ~12 nM) in reported assays
Supports cellular c-MET pathway-response studies
Cellular Activity Target Engagement c-MET Signaling

CHK1 ATP-Site Binding Mode by X-ray Crystallography

An aminopyrazine compound structurally homologous to the target compound (sharing the aminopyrazine-2-carbonitrile core) has been co-crystallized with the human CHK1 kinase domain (PDB: 4QYF) at 2.15 Å resolution [1]. The structure reveals that the aminopyrazine ring forms two conserved hydrogen bonds with the hinge region of CHK1 (backbone NH and carbonyl of Cys87 and Glu85, respectively), a binding mode characteristic of Type I kinase inhibitors [2]. In contrast, the clinical CHK1 inhibitor Prexasertib (LY2606368) utilizes a pyrazolo[1,5-a]pyrimidine core and a distinct DFG-out binding mode [3]. The target compound's established hinge-binding motif provides a structurally validated, fragment-efficient starting point for optimizing CHK1 selectivity that is orthogonal to clinical chemotypes.

CHK1 Binding Mode
Class-level inference
Type I hinge-binding; two H-bonds with Cys87/Glu85 (PDB: 4QYF, 2.15 Å)
Structurally validated hinge motif; orthogonal to DFG-out clinical chemotypes such as Prexasertib
Inferred from homologous aminopyrazine co-crystal; target compound may share binding pose
CHK1 Structural Biology X-ray Crystallography

Ligand Efficiency Optimization vs. Drug-Sized Inhibitors

The target compound possesses a molecular weight of 241.26 Da, which is 40–60% lower than the advanced clinical CHK1 inhibitors CCT244747 (MW ~413) and CCT245737 (MW ~379) [1][2]. When normalized for molecular size using the ligand efficiency metric (LE = 1.4 × pKi / heavy atom count), the target compound achieves a calculated LE of approximately 0.45–0.50 (based on c-MET Ki = 7 nM), exceeding the typical benchmark of LE ≥ 0.30 considered favorable for fragment optimization [3]. In comparison, CCT245737 (CHK1 IC₅₀ = 1.4 nM, MW 379, heavy atoms 27) yields an estimated LE of ~0.44. This high ligand efficiency indicates that the target compound is a more atom-economical starting point for fragment-to-lead campaigns aimed at developing dual c-MET/CHK1 inhibitors or for affinity maturation toward either target.

Ligand Efficiency
Cross-study comparable
Estimated LE ≈ 0.45–0.50 (18 heavy atoms, c-MET Ki = 7 nM)
LE comparable to or exceeding CCT245737 (LE ≈ 0.44); MW 37–42% lower than clinical leads
Supports fragment-to-lead optimization workflows
Ligand Efficiency Fragment-Based Drug Design Molecular Weight

Metabolic Stability vs. CCT244747

The target compound lacks the (R)-3-((1-(dimethylamino)propan-2-yl)oxy) substituent on the pyrazine ring that characterizes the orally bioavailable clinical candidate CCT244747 [1]. This substitution was introduced specifically to improve metabolic stability and oral bioavailability in the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile series [1]. While direct microsomal stability or in vivo PK data for the target compound are absent from the public domain, the SAR established in the J. Med. Chem. (2012) publication [1] strongly implies that the target compound, lacking this optimized side chain, will exhibit inferior metabolic stability and oral exposure compared to CCT244747. This differentiation must be weighed by users: the target compound is preferred for in vitro biochemical/biophysical studies, but it is unsuitable as an in vivo probe without further chemical optimization.

Metabolic Stability
Class-level inference
No 3-alkoxyamino substituent; direct ADME data unavailable
SAR suggests inferior oral exposure vs. CCT244747; preferred for in vitro target engagement studies
In vivo PK data not publicly disclosed; exposure-model interpretation requires validation
Metabolic Stability Oral Bioavailability ADME

Dual c-MET/CHK1 Activity vs. Selective CHK1 Inhibitors

The target compound is disclosed within patent families claiming both c-MET and CHK1 inhibitory activity, suggesting a multi-kinase profile [1][2]. In contrast, clinical-stage CHK1 inhibitors such as Prexasertib (LY2606368) and CCT245737 are specifically optimized for CHK1 selectivity over c-MET and other off-target kinases [3][4]. For instance, Prexasertib exhibits CHK1 Ki of 0.9 nM with >100-fold selectivity over c-MET [3], and CCT245737 demonstrates >1,000-fold selectivity for CHK1 over CDK1 and CHK2, with no significant c-MET activity reported [4]. The target compound's dual c-MET/CHK1 activity may be advantageous in certain therapeutic contexts where concurrent inhibition of both kinases is hypothesized to overcome resistance mechanisms, but it also introduces a broader polypharmacology risk that must be carefully controlled.

Kinase Selectivity
Class-level inference
Dual c-MET/CHK1 activity indicated by patent disclosures
Broader polypharmacology vs. CHK1-selective Prexasertib (>100-fold selectivity over c-MET) or CCT245737
Dual inhibition context may support resistance-model studies; selectivity panel review recommended
Dual Kinase Inhibition Polypharmacology c-MET/CHK1

Optimal Applications Based on Evidence


Biochemical c-MET Profiling & Screening

With a confirmed c-MET Ki of 7 nM in biochemical assays [1], the compound is immediately suitable as a reference c-MET inhibitor for screening panels, kinetic binding studies (e.g., SPR, ITC), and kinase selectivity profiling. Its low molecular weight (241.26 Da) minimizes non-specific binding artifacts common with larger inhibitors.

Cellular c-MET Target Engagement

The compound inhibits c-MET autophosphorylation in A549 cells with an IC₅₀ of 14 nM [1], making it appropriate for cellular proof-of-concept studies exploring c-MET-dependent signaling (e.g., PI3K/AKT, MAPK pathways), migration assays, and combination studies with EGFR or ALK inhibitors.

Fragment-Based Design & Optimization

The validated Type I hinge-binding mode (PDB: 4QYF) [2] and high calculated ligand efficiency (LE ≈ 0.45–0.50) position this compound as a structurally characterized starting fragment for growing or linking strategies toward potent, selective kinase inhibitors. The pyridine 5-amino and pyrazine 3-position represent accessible vectors for parallel chemistry expansion.

Dual c-MET/CHK1 Polypharmacology Probe

Patent disclosures confirm that analogs within this chemotype possess both c-MET and CHK1 inhibitory activity [3][4]. The compound is suitable for investigating the therapeutic hypothesis that concurrent c-MET/CHK1 inhibition may overcome resistance in p53-deficient or DNA repair-compromised tumor models, provided in vitro-only endpoints are acceptable given the compound's predicted lack of oral bioavailability [5].

Application
Selection Property
Validation Focus
Biochemical c-MET profiling
Hinge-binding c-MET pharmacophore
Kinase selectivity panel and binding kinetics
Cellular c-MET pathway studies
Cell-permeable c-MET autophosphorylation inhibition
PI3K/AKT, MAPK signaling endpoint review
Fragment-based design
Low MW, high ligand efficiency scaffold
Structure-guided growth from pyridine 5-amino and pyrazine 3-position vectors
Dual c-MET/CHK1 polypharmacology
Reported dual kinase inhibition chemotype
Resistance-model endpoint context; in vitro-only endpoints
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